Viomycin(3+)
Description
Historical Context of Viomycin (B1663724) Discovery and Isolation
Viomycin was first isolated in 1951 from the soil-dwelling actinomycete Streptomyces puniceus. nih.govatsjournals.org Its discovery was part of a large-scale screening program aimed at identifying new antimicrobial agents. atsjournals.org Researchers observed that cultures of S. puniceus inhibited the growth of various bacteria, including mycobacteria. atsjournals.org This led to the isolation of the active compound, which was named viomycin. atsjournals.org Independent discovery of the same antibiotic was also reported by another research group who named the producing organism Streptomyces floridae. atsjournals.orgontosight.ai
Classification of Viomycin as a Tuberactinomycin (B576502) Antibiotic
Viomycin is classified as a tuberactinomycin antibiotic, a family of cyclic, nonribosomal peptide antibiotics. wikipedia.orgmcmaster.ca These compounds are characterized by a core cyclic pentapeptide structure containing unusual amino acids. wikipedia.orgasm.org The tuberactinomycin family, which also includes capreomycin (B601254), tuberactinomycin A, and enviomycin, is a crucial component in the treatment of multidrug-resistant tuberculosis. wikipedia.orgnih.govfrontiersin.org Viomycin was the first member of this family to be identified. wikipedia.org The members of this family inhibit protein synthesis in bacteria by binding to ribosomal RNA (rRNA). drugbank.compatsnap.com
Table 1: Key Characteristics of Tuberactinomycin Antibiotics
| Characteristic | Description |
| Chemical Structure | Cyclic pentapeptide core with nonproteinogenic amino acids. wikipedia.orgasm.org |
| Mechanism of Action | Inhibition of protein synthesis by binding to bacterial ribosomes. drugbank.compatsnap.com |
| Primary Target | Mycobacterium tuberculosis. wikipedia.orgdrugbank.com |
| Examples | Viomycin, Capreomycin, Tuberactinomycin A, Enviomycin. wikipedia.orgnih.govfrontiersin.org |
Producing Organisms and Natural Sources of Viomycin
The primary natural source of viomycin is the actinomycete Streptomyces puniceus, a bacterium found in soil. wikipedia.orgnih.govwikipedia.org Other producing organisms include Streptomyces vinaceus and Streptomyces griseoverticillatus var. tuberacticus, which produces other members of the tuberactinomycin family. wikipedia.orgjst.go.jpresearchgate.net The biosynthesis of viomycin is a complex process carried out by a non-ribosomal peptide synthetase (NRPS) enzyme system encoded by a specific gene cluster. wikipedia.orgelifesciences.org
Table 2: Viomycin-Producing Organisms
| Organism | Classification | Natural Habitat |
| Streptomyces puniceus | Bacterium (Actinomycete) | Soil. wikipedia.org |
| Streptomyces vinaceus | Bacterium (Actinomycete) | Soil. |
| Streptomyces floridae | Bacterium (Actinomycete) | Soil. atsjournals.orgontosight.ai |
| Streptomyces griseoverticillatus var. tuberacticus | Bacterium (Actinomycete) | Soil. jst.go.jp |
Significance of Viomycin in Addressing Antimicrobial Challenges
Viomycin has played a crucial role in the treatment of tuberculosis, particularly in cases of multidrug-resistant tuberculosis (MDR-TB). patsnap.comnih.gov Although it has been largely replaced by the less toxic capreomycin, viomycin remains a potent anti-mycobacterial agent. nih.govdrugbank.com Its significance lies in its unique mechanism of action, which involves binding to both the small (30S) and large (50S) ribosomal subunits, thereby inhibiting protein synthesis. patsnap.comnih.gov This makes it an important tool in the fight against drug-resistant bacterial strains. patsnap.com Research continues to explore the potential of viomycin and other tuberactinomycins for treating other bacterial infections, including those caused by vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus (MRSA). frontiersin.orgnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H46N13O10+3 |
|---|---|
Molecular Weight |
688.7 g/mol |
IUPAC Name |
[(3S)-1-[[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-3-ium-4-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]amino]-6-azaniumyl-1-oxohexan-3-yl]azanium |
InChI |
InChI=1S/C25H43N13O10/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48)/p+3/b13-7-/t10-,11+,12-,14-,15-,17-,18-/m0/s1 |
InChI Key |
GXFAIFRPOKBQRV-GHXCTMGLSA-Q |
Isomeric SMILES |
C1[C@@H]([NH+]=C(N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCC[NH3+])[NH3+] |
Canonical SMILES |
C1C([NH+]=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCC[NH3+])[NH3+] |
Origin of Product |
United States |
Viomycin Biosynthesis: Pathways and Genetic Determinants
Nonribosomal Peptide Synthetase (NRPS) Mediated Assembly of the Viomycin (B1663724) Core
The backbone of viomycin is a cyclic pentapeptide, synthesized not by ribosomes, but by a large multi-enzyme complex known as a nonribosomal peptide synthetase (NRPS). nih.goviucr.org This system functions as an assembly line, sequentially adding amino acids to a growing peptide chain. iucr.org
Identification and Characterization of the Viomycin Biosynthetic Gene Cluster
The genetic blueprint for viomycin production is encoded within a dedicated biosynthetic gene cluster. In Streptomyces sp. strain ATCC 11861 and Streptomyces vinaceus, this cluster spans approximately 36.3 kilobases of DNA and contains 20 open reading frames (ORFs). nih.govwikipedia.orgresearchgate.net These genes, designated vio, direct the synthesis of the viomycin molecule, as well as its regulation, export, and the resistance of the producing organism to the antibiotic. nih.govasm.orgfrontiersin.org The inactivation of genes within this cluster has been shown to abolish viomycin production, confirming their direct role in its biosynthesis. nih.gov
Functional Annotation of Key Biosynthetic Genes (e.g., vioA, vioF, vioI, vioG)
Several key genes within the vio cluster encode the core NRPS machinery. wikipedia.orgresearchgate.net These include:
vioA, vioF, vioI, and vioG: These genes encode the four primary NRPS proteins responsible for assembling the cyclic pentapeptide core. wikipedia.orgresearchgate.net They contain multiple domains that select, activate, and link the amino acid building blocks. nih.goviucr.orggoogle.com
vioB and vioK: These genes are implicated in the synthesis of L-2,3-diaminopropionate, one of the non-proteinogenic amino acids incorporated into viomycin. nih.gov
vioC and vioD: These genes are responsible for the production of another unusual amino acid, L-capreomycidine. nih.govwho.int
vioL: This gene encodes a carbamoyltransferase, an enzyme that modifies an amino acid precursor to form β-ureidoalanine. wikipedia.orgresearchgate.net
vioQ: This gene codes for a hydroxylase that modifies the L-capreomycidine residue after the core structure is formed. wikipedia.org
vioP: This gene is involved in the synthesis of β-lysine, which is later attached to the cyclic core. nih.gov
vioO and vioM: These genes play a role in the N-acylation of the cyclic pentapeptide with β-lysine. wikipedia.org
vioR and vioT: These genes are predicted to be transcriptional regulators, controlling the expression of the other biosynthetic genes. nih.gov
Table 1: Key Genes in the Viomycin Biosynthetic Cluster and Their Functions
| Gene | Encoded Protein | Putative Function |
| NRPS Core | ||
| vioA | NRPS | Contains two modules for L-serine incorporation. nih.govwikipedia.org |
| vioF | NRPS | Initiating module, activates L-2,3-diaminopropionate. nih.govresearchgate.net |
| vioI | NRPS | Incorporates the second L-2,3-diaminopropionate residue. nih.govwikipedia.org |
| vioG | NRPS | Incorporates L-capreomycidine. wikipedia.orggoogle.com |
| Precursor Biosynthesis | ||
| vioB | L-2,3-diaminopropionate synthase component | Involved in the synthesis of L-2,3-diaminopropionate from L-serine. nih.govwikipedia.org |
| vioK | Ornithine cyclodeaminase homolog | Works in concert with VioB for L-2,3-diaminopropionate synthesis. nih.govwikipedia.org |
| vioC | L-arginine hydroxylase | Catalyzes the hydroxylation of L-arginine, the first step in L-capreomycidine synthesis. nih.govresearchgate.net |
| vioD | Capreomycidine synthase | Catalyzes the cyclization to form L-capreomycidine. nih.govbiorxiv.org |
| vioL | Carbamoyltransferase | Catalyzes the carbamoylation of the β-amino group of L-2,3-diaminopropionate to form β-ureidoalanine. wikipedia.orgresearchgate.netwikipedia.org |
| vioP | Lysine (B10760008) 2,3-aminomutase | Converts L-lysine to β-lysine. nih.govwikipedia.org |
| Post-Modification & Other | ||
| vioJ | α,β-desaturase | Catalyzes the desaturation of a diaminopropionyl residue. wikipedia.org |
| vioQ | Capreomycidine hydroxylase | Hydroxylates the L-capreomycidine residue. wikipedia.org |
| vioO | NRPS (A-PCP) | Activates β-lysine. wikipedia.org |
| vioM | NRPS (C) | Transfers β-lysine to the cyclic core. wikipedia.org |
| vioR | Transcriptional regulator | Belongs to the OxyR family of regulators. nih.gov |
| vioT | Transcriptional regulator | Homolog of NysRI. nih.gov |
Modular Organization and Proposed Mechanism of NRPS Subunit Function
The viomycin NRPS system exhibits an unusual organization that deviates from the typical colinearity rule, where the order of genes and modules on the chromosome directly corresponds to the sequence of amino acids in the final peptide. nih.govwikipedia.org The assembly of the pentapeptide core is proposed to occur through a specific, non-sequential interaction of the NRPS subunits.
The process is initiated by VioF , which activates and tethers the first molecule of L-2,3-diaminopropionate. nih.govresearchgate.net The growing peptide chain is then passed to VioA , which incorporates two molecules of L-serine in succession. nih.gov A notable feature of the viomycin NRPS is that one of its modules, located on VioI , lacks an adenylation (A) domain, which is responsible for amino acid recognition and activation. nih.govwikipedia.org It is proposed that the A domain of another NRPS subunit, likely VioF, functions in trans to load the second L-2,3-diaminopropionate molecule onto VioI. google.comresearchgate.net Finally, VioG incorporates the L-capreomycidine residue to complete the pentapeptide, which is then cyclized and released. wikipedia.orggoogle.com The proposed functional order of the NRPS subunits is VioF → VioA → VioI → VioG. nih.gov
Biosynthesis of Non-Proteinogenic Amino Acid Precursors Incorporated into Viomycin
A key feature of viomycin is the presence of several unusual amino acids that are not found in typical proteins. nih.govwho.int The biosynthetic gene cluster contains the necessary enzymes to synthesize these unique building blocks. nih.gov
Enzymatic Pathways for L-2,3-Diaminopropionate and L-Capreomycidine
L-2,3-Diaminopropionate (L-Dap): Isotope labeling studies have confirmed that L-serine is the precursor for L-Dap. nih.gov The biosynthesis is thought to be a two-step process catalyzed by the enzymes VioB and VioK. nih.govresearchgate.net While the precise mechanism is still under investigation, it is proposed that VioB, a homolog of cysteine synthase, and VioK, an ornithine cyclodeaminase homolog, work together to convert L-serine into L-Dap. nih.govcore.ac.uk
L-Capreomycidine (L-Cam): This cyclic guanidino amino acid is derived from L-arginine. nih.govresearchgate.net The biosynthesis involves two key enzymes, VioC and VioD. nih.govresearchgate.net VioC, a non-heme iron dioxygenase, hydroxylates the β-carbon of L-arginine to form β-hydroxyarginine. nih.govresearchgate.netacs.org Subsequently, VioD, a PLP-dependent aminotransferase, catalyzes an intramolecular cyclization reaction to form the characteristic six-membered ring of L-capreomycidine. nih.govbiorxiv.org
Formation of β-Ureidoalanine and its Incorporation
The formation of the β-ureidoalanine (β-Uda) residue is a critical step in viomycin biosynthesis. Initially, it was thought that carbamoylation occurred after the pentapeptide core was assembled. nih.gov However, more recent evidence suggests that the carbamoyl (B1232498) group is added to the β-amino group of L-2,3-diaminopropionate before its incorporation into the growing peptide chain. researchgate.netnih.gov This reaction is catalyzed by the carbamoyltransferase homolog VioL. wikipedia.orgresearchgate.netwikipedia.org The pre-formed β-ureidoalanine is then recognized and incorporated by the NRPS machinery, likely requiring a specific adenylation domain for its selection. nih.gov This pre-assembly modification highlights another layer of complexity in the biosynthesis of this potent antibiotic.
Role of Specific Enzymes in Precursor Modification
The biosynthesis of viomycin relies on the modification of precursor amino acids before their incorporation into the growing peptide chain. A key enzyme in this process is VioC, a non-heme iron and α-ketoglutarate-dependent oxygenase.
VioC Hydroxylase Activity:
VioC plays a crucial role in the specific hydroxylation of L-arginine at the C3 position. frontiersin.orgresearchgate.netmdpi.com This enzymatic reaction is a critical early step, yielding (2S,3S)-hydroxyarginine, a necessary precursor for the formation of the capreomycidine residue found in the final viomycin structure. nih.gov Structural and mechanistic studies have revealed that VioC exhibits remarkable stereospecificity, producing the erythro diastereomer of Cβ-hydroxylated L-arginine. nih.gov This is in contrast to other similar enzymes that typically produce threo diastereomers. nih.gov This specificity is attributed to the precise conformational control of the bound L-arginine substrate within the enzyme's active site, which forces a particular rotational conformation (gauche(-)). nih.gov Computational studies suggest that the protein's electrostatic field plays a significant role in guiding this selective hydroxylation, making the C3-H bond the most susceptible to abstraction. acs.org
Post-Assembly Modifications in Viomycin Biosynthesis
Following the assembly of the cyclic pentapeptide core by the NRPS machinery, a series of crucial tailoring reactions occur to yield the mature and biologically active viomycin molecule. frontiersin.orgoregonstate.edu These post-assembly modifications are catalyzed by a dedicated set of enzymes encoded within the viomycin biosynthetic gene cluster. frontiersin.org
Hydroxylation Events (e.g., VioQ)
One of the key post-assembly modifications is the hydroxylation of the capreomycidine residue, a reaction catalyzed by the enzyme VioQ. wikipedia.orgresearchgate.netoregonstate.edu VioQ is a putative hydroxylase that acts on the assembled cyclic peptide. oregonstate.eduacs.org Gene deletion studies have demonstrated that inactivating the vioQ gene results in the accumulation of a viomycin derivative that lacks this hydroxyl group, known as tuberactinomycin (B576502) O. oregonstate.eduacs.orgnih.gov This finding confirms that the hydroxylation of the capreomycidine residue is indeed a post-assembly event. oregonstate.eduacs.org The restoration of viomycin production upon reintroducing a functional copy of vioQ further solidifies its role in this specific hydroxylation step. oregonstate.eduacs.org
Acylation with β-Lysine (e.g., VioP)
A defining feature of the viomycin structure is the attachment of a β-lysine side chain. This acylation event is a post-assembly modification. nih.govnih.gov The biosynthesis of β-lysine itself is initiated by the enzyme VioP, a lysine 2,3-aminomutase. wikipedia.orgnih.gov VioP catalyzes the conversion of L-lysine to β-lysine. nih.gov Subsequently, the β-lysine is activated and transferred to the cyclic peptide core. nih.gov Experiments involving the deletion of the vioP gene have shown a failure to acylate the cyclic pentapeptide core with β-lysine, leading to the accumulation of des-β-lysine-viomycin (tuberactinamine). researchgate.netnih.gov This demonstrates that the addition of the β-lysine moiety occurs after the formation of the cyclic peptide backbone. researchgate.net The enzymes VioO and VioM are also implicated in the activation and transfer of β-lysine. wikipedia.orgnih.gov
Carbamoylation Processes (e.g., VioL)
Another critical post-assembly modification is the carbamoylation of a specific amino acid residue within the cyclic peptide. This reaction is catalyzed by the enzyme VioL, a putative carbamoyltransferase. wikipedia.orgfrontiersin.org Initially, it was thought that this carbamoylation occurred after the assembly of the cyclic core. nih.gov However, more recent evidence from gene deletion studies has challenged this view. researchgate.netnih.gov Strains lacking a functional vioL gene produced acetylated derivatives of viomycin at very low levels, rather than the expected des-carbamoyl-viomycin. researchgate.netnih.govgoogleapis.com This surprising result suggests that the carbamoyl group is likely added to the precursor, L-2,3-diaminopropionate, before its incorporation into the growing peptide chain by the NRPS machinery. researchgate.netnih.gov
Regulatory Mechanisms Governing Viomycin Production
The production of viomycin is a tightly controlled process, governed by regulatory proteins encoded within the biosynthetic gene cluster. The viomycin gene cluster contains genes for putative transcriptional regulators, such as VioR and VioT. wikipedia.orgasm.org These regulators are believed to control the expression of the other genes in the cluster, ensuring that the antibiotic is produced in a coordinated and efficient manner. The presence of these regulatory elements highlights the complex and finely tuned nature of secondary metabolite biosynthesis in Streptomyces. Further research is needed to fully elucidate the specific roles of these regulatory proteins and the environmental or developmental cues that trigger viomycin production.
Molecular Mechanisms of Viomycin S Ribosomal Action
Ribosomal Binding Sites and Interactions of Viomycin (B1663724)
Viomycin's inhibitory action is predicated on its ability to bind to specific sites on the ribosome. Through advanced structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM), a detailed picture of these binding sites has emerged, revealing a complex interplay between the antibiotic and ribosomal RNA (rRNA).
Primary Binding Interface: 16S rRNA Helix 44 (h44) and 23S rRNA Helix 69 (H69)
The principal binding site for viomycin is located at the interface between the small (30S) and large (50S) ribosomal subunits. pnas.orgresearchgate.netnih.gov This strategic position involves components of both subunits, specifically helix 44 (h44) of the 16S rRNA in the 30S subunit and helix 69 (H69) of the 23S rRNA in the 50S subunit. pnas.orgresearchgate.netnih.gov This interface forms a crucial intersubunit bridge known as B2a. pnas.orgresearchgate.net
Viomycin's interaction at this site is extensive, forming multiple hydrogen bonds with the ribose-phosphate backbone of the rRNA. researchgate.net These interactions effectively staple the two ribosomal subunits together, providing a structural basis for viomycin's ability to inhibit their dissociation. pnas.org
Identification and Characterization of Multiple Viomycin Binding Sites on the Ribosome
Initial structural studies identified a single viomycin binding site on the ribosome. pnas.orgnih.gov However, more recent high-resolution cryo-EM and X-ray crystal structures have revealed a more complex scenario, identifying a total of five distinct viomycin binding sites, designated Vio1 through Vio5. researchgate.netnih.gov All five of these sites involve interactions with ribosomal RNA. nih.gov
The Vio1 site corresponds to the initially identified binding location at the h44/H69 interface and can be occupied in both the classical non-rotated and the rotated states of the ribosome. nih.govnih.gov In contrast, the Vio2 binding site is located exclusively on the 30S subunit. nih.gov The newly discovered sites, Vio3, Vio4, and Vio5, are of particular interest as they are found clustered at the subunit interface and appear to be specific to the rotated state of the ribosome. nih.govnih.gov It is the binding at these latter three sites that is proposed to be primarily responsible for trapping the ribosome in a translocation-incompetent state. nih.gov
Table 1: Viomycin Binding Sites on the Ribosome
| Binding Site | Ribosomal Components Involved | State of Ribosome | Proposed Role |
|---|---|---|---|
| Vio1 | 16S rRNA (h44), 23S rRNA (H69) | Classical and Rotated | Primary interface binding |
| Vio2 | 30S Subunit | Not specified | 30S subunit interaction |
| Vio3 | Intersubunit Bridge | Rotated | Trapping in rotated state |
| Vio4 | Intersubunit Bridge | Rotated | Trapping in rotated state |
| Vio5 | Intersubunit Bridge | Rotated | Trapping in rotated state |
Conformational Changes in Ribosomal RNA Induced by Viomycin Binding
The binding of viomycin to the ribosome is not a passive event; it actively induces and stabilizes significant conformational changes in the ribosomal RNA. The most profound of these is the trapping of the ribosome in a rotated state. pnas.orgnih.gov Cryo-EM studies have shown that viomycin binding can lock the ribosome in a conformation characterized by an approximately 8.6° intersubunit rotation and a 5.3° rotation of the 30S subunit head domain. nih.gov
This rotated conformation is a key intermediate in the translocation process, but its stabilization by viomycin prevents the subsequent steps from occurring. The binding of the Vio3, Vio4, and Vio5 cluster to mobile elements of the 23S rRNA at the subunit interface is thought to be the primary driver of this rotational trapping. nih.gov These viomycin molecules essentially act as a molecular wedge, preventing the conformational rearrangements necessary for the ribosome to complete the translocation cycle and return to a non-rotated state. nih.gov
Inhibition of Ribosomal Translocation by Viomycin
The culmination of viomycin's interactions with the ribosome is the potent inhibition of translocation, the process by which tRNAs and the associated mRNA are moved through the ribosome. This blockade of a fundamental step in protein synthesis is the ultimate cause of viomycin's antibacterial activity.
Interference with Elongation Factor G (EF-G) Catalyzed Translocation
Translocation is an active process catalyzed by the GTPase Elongation Factor G (EF-G). pnas.org Viomycin's inhibitory action is directly linked to its interference with EF-G function. Kinetic studies have revealed that viomycin and EF-G are in direct competition for binding to the pre-translocation ribosome. pnas.orgnih.govdiva-portal.org
While viomycin does not completely prevent the binding of EF-G, it creates a stalled state. pnas.org When viomycin binds first, it significantly prolongs the time the ribosome remains in a pre-translocation state, with one study noting a stalling time of at least 45 seconds, a duration that increases with higher concentrations of the antibiotic. nih.govdiva-portal.org This stalled state can lead to futile cycles of GTP hydrolysis by EF-G without productive translocation, further disrupting the efficiency of protein synthesis. pnas.orgnih.govdiva-portal.org
Stabilization of Pretranslocation Ribosomal States
The molecular basis for viomycin's interference with EF-G is its stabilization of a pre-translocation state of the ribosome. nih.govworldscientific.com As discussed previously, viomycin traps the ribosome in a rotated, hybrid-state conformation. pnas.orgnih.govnih.gov This conformation is an intermediate that naturally occurs during translocation, but its persistent stabilization by viomycin prevents the completion of the process. pnas.orgnih.gov
The ribosome must be able to transition between different conformational states to move the tRNAs and mRNA. By locking the ribosome in a specific intermediate state, viomycin effectively throws a wrench in the works, preventing the dynamic conformational changes that are essential for EF-G to catalyze the forward movement of the translational machinery. biorxiv.org This stabilization of a pre-translocation intermediate is the cornerstone of viomycin's mechanism of action. nih.govworldscientific.com
Trapping the Ribosome in Rotated Hybrid States and Inter-Subunit Rotation
Viomycin(3+) exerts its inhibitory effect on protein synthesis by locking the ribosome in a specific, non-productive conformation. This involves the stabilization of an intermediate state of translocation characterized by intersubunit rotation and the presence of tRNAs in hybrid states. nih.govnih.govresearchgate.netpnas.org Normally, during the elongation cycle, the ribosome undergoes dynamic conformational changes, including the rotation of the small (30S) subunit relative to the large (50S) subunit. This rotation facilitates the movement of tRNAs from the A (aminoacyl) and P (peptidyl) sites to the P and E (exit) sites, a process driven by elongation factor G (EF-G). nih.gov
Viomycin disrupts this cycle by binding to a pre-translocation state of the ribosome. nih.gov Structural and biophysical studies, including cryo-electron microscopy (cryo-EM) and fluorescence resonance energy transfer (FRET), have demonstrated that viomycin binding traps the ribosome in a rotated conformation. nih.govnih.govresearchgate.netfrontiersin.org Specifically, cryo-EM structures of Escherichia coli 70S ribosomes show that viomycin induces an 8.6° intersubunit rotation and a 5.3° rotation of the 30S subunit head domain. nih.govpnas.orgrcsb.org This rotated state is stabilized by the binding of viomycin to multiple sites on the ribosome, particularly at the interface between the 16S and 23S rRNAs, which form intersubunit bridges. nih.govnih.govresearchgate.net
This rotational lock-in is coupled with the stabilization of tRNAs in "hybrid" states. In a classical pre-translocation state, the peptidyl-tRNA is in the A site and the deacylated tRNA is in the P site. Ribosome rotation moves the acceptor ends of these tRNAs into the P and E sites of the large subunit, respectively, while their anticodon stem-loops remain in the A and P sites of the small subunit, creating the A/P and P/E hybrid states. nih.govbiorxiv.org Viomycin's presence favors and stabilizes this hybrid-state conformation, effectively stalling the ribosome in an intermediate step of translocation. researchgate.netnih.govfrontiersin.orgdiva-portal.org By trapping the ribosome in this rotated, hybrid-state conformation, viomycin prevents the subsequent steps of translocation catalyzed by EF-G, thereby halting peptide elongation. nih.govpnas.org While EF-G can still bind and even hydrolyze GTP, translocation is blocked, leading to futile cycles of GTP hydrolysis. nih.govpnas.orgpnas.org
Recent structural data have identified up to five viomycin binding sites, with three located at intersubunit bridges that are exclusively present in the rotated state of the ribosome. nih.govnih.govpnas.orgrcsb.org This finding provides a direct molecular basis for how viomycin induces and stabilizes intersubunit rotation, which is a key component of its mechanism for inhibiting translocation. nih.govnih.gov
Kinetic Modeling of Viomycin Inhibition on Translocation
The inhibitory action of viomycin on the translocation step of protein synthesis has been quantitatively described through kinetic modeling based on pre-steady-state kinetic experiments. nih.govpnas.orgpnas.org These models reveal that viomycin's effectiveness stems from its ability to compete with elongation factor G (EF-G) for binding to the pre-translocation ribosome and to stall the ribosome for a significant duration once bound. nih.govdiva-portal.org
A key finding is that stable viomycin binding requires the presence of a tRNA in the ribosomal A site. nih.govdiva-portal.org The elongation cycle presents at least two states that are sensitive to viomycin. The primary and most sensitive state is the EF-G-free pre-translocation ribosome, right after an aminoacyl-tRNA has been delivered to the A site. pnas.orgresearchgate.net In this state, viomycin and EF-G are in direct competition for binding to the ribosome. nih.govresearchgate.net
Once viomycin binds, it stalls the ribosome in this pre-translocation state for a remarkably long time, with a minimum stalling time of approximately 45 seconds. nih.govpnas.orgdiva-portal.org This stalling duration increases linearly with the concentration of viomycin, indicating that the drug can rebind to the stalled ribosome multiple times before it eventually dissociates, further prolonging the inhibition. nih.govpnas.org
The kinetic model for viomycin inhibition can be summarized by key parameters derived from in vitro experiments. pnas.orgresearchgate.net The model accounts for the competition with EF-G and the two distinct viomycin-sensitive states during the elongation cycle. pnas.orgresearchgate.net The inhibition also leads to futile cycles of GTP hydrolysis by EF-G, which can bind to the viomycin-stalled ribosome but cannot complete translocation. pnas.orgpnas.org This detailed kinetic understanding allows for predictions of how tuberactinomycins like viomycin act within a living cell and provides a framework for understanding resistance mechanisms. nih.govpnas.org
| Parameter | Description | Significance |
|---|---|---|
| Competition with EF-G | Viomycin and EF-G compete for binding to the pre-translocation ribosome. nih.govresearchgate.net | The probability of inhibition depends on the relative concentrations and binding affinities of viomycin and EF-G. |
| Stalling Time | Minimum of ~45 seconds, increasing with viomycin concentration. nih.govpnas.org | This long stall is a primary cause of translation inhibition, creating ribosome "traffic jams" on the mRNA. diva-portal.org |
| Requirement for A-site tRNA | Stable binding of viomycin requires a tRNA to be present in the A site. nih.govdiva-portal.org | This ensures viomycin specifically targets actively translating ribosomes. |
| Futile GTP Hydrolysis | EF-G can bind to the viomycin-stalled ribosome and hydrolyze GTP without causing translocation. pnas.org | This represents a wasteful expenditure of cellular energy. |
Viomycin's Impact on Translational Fidelity and Error Induction
Beyond its potent inhibition of translocation, viomycin also compromises the accuracy of protein synthesis, leading to the misincorporation of amino acids. nih.govdiva-portal.org This effect arises from its direct interference with the ribosome's decoding and proofreading mechanisms. elifesciences.orgnih.gov
Modulation of Ribosomal Decoding Center Monitoring Bases (A1492, A1493, G530)
The fidelity of mRNA decoding hinges on the precise action of three key nucleotides within the 16S rRNA of the small ribosomal subunit: adenosines 1492 and 1493 (A1492, A1493) and guanosine (B1672433) 530 (G530). elifesciences.orgnih.gov These "monitoring bases" dynamically assess the geometry of the codon-anticodon helix formed in the A site. diva-portal.orgresearchgate.net In the presence of a correct (cognate) tRNA, A1492 and A1493 flip out from their positions in helix 44 to form A-minor interactions with the codon-anticodon helix. researchgate.netnih.gov This conformational change is a critical checkpoint for accurate tRNA selection. elifesciences.org
Viomycin disrupts this delicate mechanism by binding to a ribosomal state where A1492 and A1493 are already in their active, flipped-out conformation. nih.govdiva-portal.orgelifesciences.org The drug effectively locks these bases in this active state, regardless of whether the tRNA in the A site is cognate or near-cognate. nih.govelifesciences.orgnih.gov This action is supported by crystal structures showing that bound viomycin sterically prevents the flipped-in, inactive conformation of these bases. nih.gov By forcing A1492 and A1493 to remain active, viomycin promotes the subsequent activation of the third monitoring base, G530, which triggers GTP hydrolysis by EF-Tu, a crucial step in committing the tRNA to the ribosome. nih.govelifesciences.org
Enhancement of Near-Cognate Aminoacyl-tRNA Selection Errors
The primary consequence of viomycin locking the monitoring bases in an active state is the enhanced selection of incorrect, or near-cognate, aminoacyl-tRNAs. nih.govelifesciences.org In a normal translation cycle, the ribosome discriminates against near-cognate tRNAs because the imperfect codon-anticodon pairing does not sufficiently stabilize the flipped-out conformation of A1492 and A1493, leading to rapid dissociation of the incorrect tRNA complex before GTP hydrolysis can occur. nih.govelifesciences.org
Viomycin circumvents this quality control step. By stabilizing the active conformation of the decoding center, it also stabilizes the binding of the near-cognate ternary complex (aminoacyl-tRNA•EF-Tu•GTP) to the ribosome. researchgate.netnih.govelifesciences.org This prevents the dissociation of near-cognate tRNAs, giving them a much higher probability of being accepted for GTP hydrolysis and subsequent peptide bond formation. elifesciences.orgelifesciences.org Essentially, viomycin traps the tRNA in the A site, abolishing the ribosome's ability to effectively discriminate between correct and incorrect substrates during the initial selection phase. nih.gov
Abrogation of Ribosomal Proofreading Mechanisms
The ribosome possesses a second layer of quality control known as proofreading, which occurs after GTP hydrolysis but before peptide bond formation. This mechanism allows for the rejection of near-cognate tRNAs that may have erroneously passed the initial selection step. Viomycin completely dismantles this safety net. nih.govelifesciences.orgnih.gov
Kinetic studies have shown that in the presence of viomycin, ribosomes are incapable of performing proofreading selection. nih.govdiva-portal.orgelifesciences.org Any near-cognate tRNA that survives the compromised initial selection process proceeds to form a peptide bond with 100% probability. nih.gov This complete shutdown of proofreading means that viomycin not only increases the rate of initial selection errors but also ensures that these errors are irreversibly incorporated into the growing polypeptide chain. diva-portal.orgnih.gov The absence of proofreading on viomycin-bound ribosomes suggests that the monitoring bases A1492 and A1493 also play a role in this second-tier error correction process. nih.gov
Pre-steady-state Kinetic Analysis of Viomycin's Effects on Translational Accuracy
The impact of viomycin on translational fidelity has been meticulously quantified using pre-steady-state kinetics. nih.govdiva-portal.orgelifesciences.org These experiments measure the rates of key steps in tRNA selection, such as GTP hydrolysis and dipeptide formation, for both cognate and near-cognate codons in the presence of varying viomycin concentrations. nih.govelifesciences.org
The results are striking. While the kinetic efficiency (kcat/KM) of the cognate reaction remains largely unaffected by viomycin, the efficiency of the near-cognate reaction increases dramatically with rising drug concentrations. elifesciences.orgresearchgate.net For example, in one study, 1 mM of viomycin caused a 170-fold reduction in the accuracy of initial codon selection. researchgate.net This effect is dose-dependent and can be modeled to determine an inhibition constant (KI) for different near-cognate pairs, which reflects the concentration of viomycin needed to significantly reduce accuracy. elifesciences.orgelifesciences.orgresearchgate.net
| Aspect of Fidelity | Effect of Viomycin(3+) | Kinetic Observation |
|---|---|---|
| Initial Selection (Cognate tRNA) | Minimal effect on kinetic efficiency (kcat/KM). elifesciences.orgresearchgate.net | The rate of GTP hydrolysis and peptide bond formation for correct tRNA is largely unchanged. elifesciences.org |
| Initial Selection (Near-Cognate tRNA) | Dramatically increases kinetic efficiency (kcat/KM). elifesciences.orgresearchgate.net | The rate of GTP hydrolysis and peptide bond formation for incorrect tRNA increases with viomycin concentration. elifesciences.org |
| Proofreading | Completely abrogated. nih.govdiva-portal.orgnih.gov | The kcat/KM for near-cognate GTP hydrolysis becomes equal to the kcat/KM for dipeptide formation. diva-portal.orgresearchgate.net |
| Overall Accuracy | Significantly reduced in a dose-dependent manner. elifesciences.orgelifesciences.org | The ratio of cognate to near-cognate kinetic efficiency decreases sharply with increasing viomycin concentration. researchgate.net |
Mechanisms of Resistance to Viomycin and Tuberactinomycins
Genetic Determinants of Viomycin (B1663724) Resistance
Clinical and laboratory-generated resistance to viomycin and other tuberactinomycins, such as capreomycin (B601254), is predominantly linked to genetic alterations in specific genes. These mutations effectively reduce the binding affinity of the drug to its target, the bacterial ribosome. The key genetic determinants of resistance are found within the genes encoding ribosomal RNA (rRNA) and the gene for the rRNA methyltransferase TlyA. frontiersin.orgnih.gov
Ribosomal RNA Mutations Associated with Resistance
Mutations within the ribosomal RNA, particularly in the 16S rRNA component of the 30S ribosomal subunit and the 23S rRNA of the 50S subunit, are a primary cause of resistance to viomycin and capreomycin. frontiersin.orgnih.gov These antibiotics bind at the interface of the two ribosomal subunits, specifically involving helix 44 (h44) of the 16S rRNA and helix 69 (H69) of the 23S rRNA. nih.govnih.gov
Mutations at specific nucleotide positions within these helices can disrupt the binding site and confer resistance. For instance, in Mycobacterium tuberculosis, mutations in the 16S rRNA gene (rrs) are a known cause of resistance. nih.gov Key mutations identified in M. tuberculosis and other bacteria include:
A1401G, C1402T, and G1484T in the 16S rRNA: These mutations have been identified in both laboratory-generated mutants and clinical isolates of M. tuberculosis and are associated with specific cross-resistance patterns to viomycin, capreomycin, kanamycin (B1662678), and amikacin (B45834). nih.govresearchgate.net The A1401G mutation is a frequently observed cause of high-level resistance to kanamycin and amikacin and also confers resistance to capreomycin. nih.gov
Mutations in helix 69 of 23S rRNA: In Thermus thermophilus, mutations such as A1913U and mU1915G, as well as a deletion of mU1915, have been shown to confer resistance to capreomycin. nih.gov Deletion of nucleotide A1916 in H69 has also been found in a capreomycin-resistant clinical isolate of M. tuberculosis. frontiersin.orgnih.gov
These mutations alter the conformation of the rRNA at the drug-binding site, thereby reducing the affinity of viomycin and its analogs. nih.gov
| Gene | Mutation | Organism | Associated Resistance |
| rrs (16S rRNA) | A1401G | Mycobacterium tuberculosis | Kanamycin, Amikacin, Capreomycin, Viomycin |
| rrs (16S rRNA) | C1402T | Mycobacterium tuberculosis | Capreomycin, Viomycin |
| rrs (16S rRNA) | G1484T | Mycobacterium tuberculosis | Capreomycin, Viomycin |
| rrs (16S rRNA) | A1389G | Mycobacterium smegmatis | Kanamycin |
| rrs (16S rRNA) | G1473A/T | Mycobacterium smegmatis | Viomycin |
| 23S rRNA | A1913U | Thermus thermophilus | Capreomycin |
| 23S rRNA | mU1915G | Thermus thermophilus | Capreomycin |
| 23S rRNA | ΔmU1915 | Thermus thermophilus | Capreomycin |
| 23S rRNA | ΔA1916 | Mycobacterium tuberculosis | Capreomycin |
Role of rRNA Methyltransferases (e.g., TlyA) in Modulating Viomycin Sensitivity
A crucial and somewhat unusual mechanism of resistance to viomycin and capreomycin involves the inactivation of the rRNA methyltransferase TlyA. nih.govnih.gov Unlike many antibiotic resistance mechanisms where the acquisition of a modifying enzyme leads to resistance, in this case, the loss of TlyA's function confers resistance. nih.govnih.gov
TlyA is a dual-specificity enzyme that catalyzes the 2'-O-methylation of two specific nucleotides in the ribosome: nih.gov
Cytidine 1409 (C1409) in helix 44 of the 16S rRNA.
Cytidine 1920 (C1920) in helix 69 of the 23S rRNA.
These two methylation sites are brought into close proximity at the subunit interface during translation. nih.gov The presence of these methyl groups is critical for the high-affinity binding of viomycin and capreomycin. nih.govnih.gov Consequently, mutations in the tlyA gene that lead to an inactive enzyme result in the absence of these methylations, which in turn reduces the susceptibility of the bacteria to these antibiotics. nih.govnih.gov Inactivation of tlyA has been observed in capreomycin-resistant clinical isolates of M. tuberculosis. nih.gov
Studies have shown that expressing a functional tlyA gene in bacteria that naturally lack it, such as Escherichia coli, significantly increases their susceptibility to viomycin and capreomycin. nih.gov This highlights the central role of TlyA-mediated rRNA methylation in facilitating the inhibitory action of these drugs.
Biochemical Characterization of Resistance Mechanisms
The biochemical basis of viomycin resistance is directly linked to the genetic determinants. The primary biochemical mechanism is the alteration of the drug's target, the ribosome, which prevents effective binding.
Alteration of Ribosomal Structure: Mutations in the 16S and 23S rRNA directly change the chemical and structural landscape of the antibiotic-binding pocket. nih.gov These changes can disrupt critical hydrogen bonds or create steric hindrance, thereby lowering the binding affinity of viomycin.
Loss of rRNA Methylation: The absence of the 2'-O-methyl groups at positions C1409 and C1920 due to TlyA inactivation is a key biochemical change. nih.gov These methyl groups are thought to stabilize the conformation of the rRNA required for optimal drug binding. biorxiv.org Their absence leads to a less favorable binding site for viomycin and capreomycin. nih.gov Structural studies suggest that the methylation of C1920 in 23S rRNA pre-orders the drug-binding pocket, making it more receptive to the antibiotic. biorxiv.org
Enzymatic Inactivation: While less common for viomycin resistance in clinical settings, the producing organisms themselves have resistance mechanisms to avoid self-intoxication. For example, Streptomyces vinaceus, the producer of viomycin, possesses a viomycin phosphotransferase (VPH). nih.gov This enzyme inactivates the antibiotic by phosphorylation. Similarly, the capreomycin producer, Saccharothrix mutabilis, encodes a capreomycin acetyltransferase (Cac) and a phosphotransferase (Cph). nih.gov
Cross-Resistance Profiles within the Tuberactinomycin (B576502) Family
There is significant cross-resistance among the members of the tuberactinomycin family, which includes viomycin, capreomycin, tuberactinomycin N (enviomycin), and others. frontiersin.orgbiosino.org This is due to their similar structures and their shared binding site on the ribosome. nih.gov
TlyA Inactivation: Mutations that inactivate TlyA generally confer resistance to both viomycin and capreomycin, as both drugs rely on the TlyA-mediated methylations for their activity. nih.gov
rRNA Mutations: Specific mutations in the rrs gene can lead to varied cross-resistance patterns. For example, the A1401G mutation in M. tuberculosis is associated with high-level resistance to the aminoglycosides kanamycin and amikacin, as well as cross-resistance to capreomycin. nih.govresearchgate.net This is because the binding site for tuberactinomycins partially overlaps with that of some aminoglycosides. frontiersin.orgnih.gov Other mutations, such as G1484T, also result in cross-resistance to multiple drugs in this class. nih.gov
Distinct Resistance Patterns: While there is considerable overlap, some resistance patterns can be distinct. For instance, in Mycobacterium smegmatis, it was possible to isolate mutants resistant to viomycin, tuberactinomycin N, and capreomycin through an alteration in the 50S ribosomal subunit, while resistance to streptomycin (B1217042) was separately conferred by an alteration in the 30S subunit. nih.gov Studies have classified aminoglucoside and tuberactinomycin antibiotics into groups based on their cross-resistance relationships, with viomycin, tuberactinomycin N, and capreomycin forming one such group. biosino.org
The specific cross-resistance profile often depends on the particular mutation present in the bacterial strain. nih.gov Understanding these patterns is critical for guiding the selection of appropriate second-line drugs for the treatment of multidrug-resistant tuberculosis.
Advanced Structural Biology and Biophysical Studies of Viomycin Ribosome Complexes
Cryo-Electron Microscopy (Cryo-EM) Applications
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful tool for visualizing large macromolecular assemblies like the ribosome in near-native states. Its application to Viomycin(3+)-ribosome complexes has been instrumental in capturing the antibiotic-induced conformational states that are central to its inhibitory action.
Recent cryo-EM studies have successfully determined the structure of the Escherichia coli 70S ribosome in complex with Viomycin(3+) at high resolution. One such study reported a 3.8 Å resolution cryo-EM structure which revealed the ribosome trapped in a hybrid state. nih.gov This high-resolution imaging unambiguously showed the conformational changes induced by the binding of Viomycin(3+) itself. pnas.org These structural snapshots are crucial for understanding how Viomycin(3+) binding can stall the ribosome during translation. The data obtained from these high-resolution studies have been deposited in public databases, such as the Protein Data Bank (PDB ID: 6LKQ) and the Electron Microscopy Data Bank (EMD-0939), allowing for widespread access and further analysis by the scientific community. pnas.org
A key finding from cryo-EM studies is that Viomycin(3+) binding stabilizes the ribosome in a rotated conformation, which is an intermediate state in the translocation process. pnas.orgpnas.org Specifically, a cryo-EM structure of a Viomycin(3+)-bound E. coli 70S ribosome complex revealed an 8.6° intersubunit rotation and a 5.3° rotation of the 30S subunit head domain. nih.govresearchgate.net In this state, a single transfer RNA (tRNA) was found in a hybrid P/E state, meaning its anticodon stem-loop is in the P site of the small subunit, while its acceptor end is in the E site of the large subunit. nih.govpnas.org
The binding of Viomycin(3+) traps the ribosome in this rotated, hybrid state, which is a conformation that resembles an intermediate of translocation. nih.gov This trapping mechanism is believed to be the primary mode of action for Viomycin(3+), as it blocks the necessary conformational changes required for the movement of mRNA and tRNA through the ribosome. nih.gov Intriguingly, these studies identified five distinct binding sites for Viomycin(3+), four of which were previously unknown. nih.govpnas.org Three of these newly identified sites are located at intersubunit bridges and appear to be responsible for inducing the intersubunit rotation by selectively binding to the rotated state of the ribosome. nih.gov
| Viomycin-Induced Ribosomal State | Structural Features | Reference |
| Rotational State | 8.6° intersubunit rotation | nih.govresearchgate.net |
| 5.3° rotation of the 30S subunit head domain | nih.govresearchgate.net | |
| tRNA State | Single tRNA in a hybrid P/E state | nih.govpnas.org |
| Antibiotic Binding | Five distinct binding sites identified | nih.govpnas.org |
High-Resolution Imaging of Viomycin-Bound Ribosomal Complexes
X-ray Crystallography for Atomic-Level Interaction Details
To complement the cryo-EM data, a 3.1 Å resolution crystal structure of a Viomycin(3+)-bound ribosome complex was solved. nih.gov This high-resolution structure confirmed the presence of five Viomycin(3+) molecules and revealed that all of them bind to ribosomal RNA (rRNA). nih.govrcsb.org One of these binding sites, designated Vio1, corresponds to the previously identified site in a non-rotated, classical-state ribosome. nih.gov This site is located at the interface between helix 44 (h44) of the 16S rRNA in the small subunit and Helix 69 (H69) of the 23S rRNA in the large subunit. nih.govresearchgate.net
The other newly discovered binding sites (Vio3, Vio4, and Vio5) are clustered at the intersubunit bridges, which is consistent with Viomycin(3+)'s ability to inhibit the dissociation of the ribosomal subunits. nih.gov The binding at these sites involves dynamic elements of the 16S and 23S rRNA that change conformation during the rotated state of the ribosome. nih.gov It is proposed that the binding of Viomycin(3+) to these sites in the rotated state is what stabilizes this conformation and blocks translocation. nih.gov Crystal structures have also shown that the binding of Viomycin(3+) can induce a flipped-out conformation of key monitoring bases, A1492 and A1493, in the 16S rRNA. elifesciences.orgdiva-portal.org
| Viomycin (B1663724) Binding Site | Interacting rRNA Elements | Location | Reference |
| Vio1 | h44 (16S), H69 (23S) | Intersubunit bridge B2a | nih.gov |
| Vio2 | h1, h18, h44 (16S) | 30S subunit | nih.gov |
| Vio3 | h45 (16S), H69, H70 (23S) | Intersubunit bridge B2b | nih.gov |
| Vio4 | h44 (16S), H70 (23S) | Intersubunit bridge B3 | nih.gov |
| Vio5 | Not specified in detail | Intersubunit bridge | nih.gov |
Fluorescence Resonance Energy Transfer (FRET) Spectroscopy for Ribosomal Dynamics
Fluorescence Resonance Energy Transfer (FRET) is a powerful biophysical technique used to measure distances and conformational changes within and between molecules. It has been instrumental in studying the dynamic nature of the ribosome and the effect of antibiotics like Viomycin(3+).
FRET experiments have provided direct evidence that Viomycin(3+) binding induces conformational changes across the entire ribosome. diva-portal.org By placing fluorescent probes on different parts of the ribosome, researchers have been able to monitor the relative movement of the ribosomal subunits in real-time. These studies have shown that Viomycin(3+) causes a relative movement of the two ribosomal subunits, which is indistinguishable from the rotation induced by the binding of elongation factor G (EF-G) with a non-hydrolyzable GTP analog. researchgate.netresearchgate.net
Combined FRET and chemical probing experiments have demonstrated that Viomycin(3+) traps the ribosome in a state where the 30S subunit is rotated and the tRNAs are in hybrid P/E and A/P states. nih.gov This stabilization of a rotated, hybrid state is a key aspect of Viomycin(3+)'s inhibitory mechanism. diva-portal.orgresearchgate.net Single-molecule FRET (smFRET) studies have further dissected these dynamics, revealing that Viomycin(3+) can trap the ribosome in a "ratcheted" state. jove.com These smFRET experiments have also highlighted the existence of multiple subpopulations of ribosome conformations, with Viomycin(3+) shifting the equilibrium towards the hybrid, rotated state. jove.comresearchgate.net The biphasic dependence of FRET efficiencies on Viomycin(3+) concentration observed in some studies further supports the existence of multiple binding sites for the antibiotic. nih.gov
| FRET Observation | Interpretation | Reference |
| Change in FRET efficiency upon Viomycin(3+) binding | Induces relative movement of ribosomal subunits, consistent with rotation. | researchgate.netresearchgate.net |
| Stabilization of a specific FRET state | Traps the ribosome in a hybrid, rotated state. | nih.govresearchgate.net |
| Biphasic dependence on Viomycin(3+) concentration | Suggests the presence of multiple binding sites. | nih.gov |
| smFRET reveals distinct subpopulations | Viomycin(3+) traps the ribosome in a "ratcheted" state and shifts the conformational equilibrium. | jove.comresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Viomycin Chemical Studies
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the detailed investigation of Viomycin's chemical properties in solution. capes.gov.br Through various NMR techniques, researchers have been able to probe the molecule's structure, dynamics, and interactions at an atomic level. capes.gov.brrsc.org
The exchange of labile protons, such as those in amide and amine groups, with the solvent provides critical information about a peptide's structure and dynamics. researchgate.netnih.gov For Viomycin, NMR-based diffusion measurement has been employed to determine the relative lifetimes of its NH protons in an aqueous solution. researchgate.netnih.gov This method relies on the principle that exchanging protons exist in two environments: the peptide itself, which has a slower diffusion coefficient, and the bulk water solvent, which has a faster one. researchgate.net
By measuring the magnetic field gradient-dependent intensities of the chemically shifted NH protons, it is possible to calculate the fractional lifetimes the protons spend in each environment. nih.gov This, in turn, provides a measure of their relative solvent accessibility. nih.gov Studies have utilized the high-resolution longitudinal-eddy-current-delay (LED) NMR method, which incorporates solvent peak elimination, to measure these properties for Viomycin's previously assigned NH resonances. nih.gov The analysis of the NH peak intensities allows for the determination of relative exchange rates, offering insights into which parts of the molecule are more exposed to or shielded from the solvent. researchgate.netnih.gov
| Residue/Group | Proton Assignment | Observed Exchange Characteristics | Technique Highlight |
|---|---|---|---|
| Viomycidine | NH | Slow exchange, indicating potential involvement in intramolecular hydrogen bonding or shielding from solvent. | NMR Diffusion Measurement |
| Serine | Amide NH | Demonstrates measurable exchange rates, providing data on local conformation and solvent accessibility. | LED NMR with water suppression |
| β-Lysine | Amide NH | Exhibits distinct exchange lifetimes, reflecting its position within the peptide structure. | 2D NOE methods |
| Tuberactidine | Guanidino NH | Relatively faster exchange, suggesting higher solvent exposure. | 1H NMR in H₂O/D₂O |
The three-dimensional structure of Viomycin in solution and its interactions with other molecules, such as metal ions, have been extensively studied using NMR. capes.gov.brrsc.org Both 1H and 13C NMR spectra of Viomycin sulfate (B86663) have been examined across a wide range of pH values in both H₂O and D₂O. capes.gov.br
To achieve a comprehensive assignment of the proton chemical shifts, a suite of two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), has been utilized. rsc.org These assignments are fundamental for determining the solution conformation and for understanding intermolecular interactions. rsc.org For instance, NOESY data provides through-space correlations between protons, which are used to calculate distances and build a 3D model of the molecule. This information has been used to support molecular structures derived from Density Functional Theory (DFT) calculations, particularly for Viomycin's metal complexes. rsc.orgbiocrick.com The combination of experimental NMR data with theoretical calculations allows for a robust characterization of the coordination patterns in complexes like Cu(II)-Viomycin. rsc.org
| Proton | Chemical Shift (ppm) | Assignment Method |
|---|---|---|
| Viomycidine CαH | ~4.5 | COSY, TOCSY |
| Serine CβH | ~3.8 | COSY, TOCSY |
| β-Lysine CεH₂ | ~3.0 | COSY |
| Tuberactidine CγH₂ | ~1.9 | TOCSY |
| Amide NH Protons | ~7.5-9.0 | NOESY, 1H NMR |
Proton Exchange and Solvent Accessibility Studies
Other Spectroscopic and Analytical Techniques
Beyond NMR, a range of other spectroscopic and analytical methods are essential for characterizing Viomycin, from its coordination chemistry to its purity. researchgate.netgoogle.com
The interaction of Viomycin with metal ions, particularly copper(II), has been characterized using a combination of spectroscopic techniques. rsc.orgresearchgate.net These methods provide detailed insight into the formation and structure of metal-ligand complexes.
UV-Vis Spectroscopy : This technique is used to monitor the d-d electronic transitions of the metal ion upon coordination. For the Cu(II)-Viomycin system, a d-d transition band is observed at 634 nm when the initial CuL complex forms, which involves two nitrogen donors. researchgate.net As the pH increases and a proton is dissociated to form the CuH₋₁L complex, this band shifts to a shorter wavelength (585 nm), indicating a change in the coordination sphere to involve three nitrogen donors. rsc.org
Circular Dichroism (CD) Spectroscopy : CD spectroscopy is sensitive to the chirality of the molecule and its environment. It is used to probe the stereochemistry of the metal complexes. In the Cu(II)-Viomycin system, the d-d transitions appear at 644 nm for the CuL species and shift to 629 nm for the CuH₋₁L species. rsc.orgresearchgate.net CD spectra also reveal charge transfer (CT) transitions, such as the NH₂ → Cu(II) transition, which provides further evidence of the atoms involved in coordination. rsc.org
Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR is a highly sensitive technique for studying paramagnetic species like Cu(II) complexes. nepjol.info It provides information about the coordination environment of the metal ion. For the CuL complex of Viomycin, EPR parameters were determined to be g∥ = 2.27 and A∥ = 179 G. rsc.org Upon formation of the CuH₋₁L complex, these parameters change to g∥ = 2.24 and A∥ = 185 G, reflecting the increased number of nitrogen atoms coordinated to the copper ion. rsc.org
| Complex Species | Technique | Parameter | Value |
|---|---|---|---|
| CuL | UV-Vis | λ_max (d-d) | 634 nm |
| CD | λ_max (d-d) | 644 nm | |
| EPR | g∥ | 2.27 | |
| A∥ | 179 G | ||
| CuH₋₁L | UV-Vis | λ_max (d-d) | 585 nm |
| CD | λ_max (d-d) | 629 nm | |
| EPR | g∥ | 2.24 | |
| A∥ | 185 G |
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of Viomycin. It is routinely used to assess the purity of Viomycin samples and to analyze its presence in various mixtures, such as those from fermentation broths or enzymatic reactions. google.comnih.gov
A typical method for analyzing purified Viomycin involves ion-exchange chromatography. google.com For instance, a Macrosphere SCX column can be used with a mobile phase consisting of a gradient of sodium acetate (B1210297) in a Tris-HCl buffer at pH 6.4. google.com The separation profile might involve an initial isocratic step followed by a linear gradient to elute the compound. google.com Reversed-phase HPLC (RP-HPLC) is another common approach, particularly when coupled with mass spectrometry (HPLC-MS) for analyzing reaction products, such as in studies of Viomycin biosynthesis. nih.govelifesciences.org For these applications, a C18 column is often used with a mobile phase of acetonitrile (B52724) and water, sometimes containing an ion-pairing agent like perfluoropentanoic acid to improve peak shape and retention. nih.govmdpi.com The method's run time, flow rate, and detection wavelength are optimized to ensure sharp, well-resolved peaks for accurate analysis. mdpi.comcellulosechemtechnol.ro
| Parameter | Ion-Exchange Method Example | Reversed-Phase Method Example |
|---|---|---|
| Column | Macrosphere SCX 300A 7U | Hypercarb C18 |
| Mobile Phase A | 20 mM Tris-HCl, pH 6.4 | 20 mM aqueous perfluoropentanoic acid |
| Mobile Phase B | 20 mM Tris-HCl, 1M sodium acetate, pH 6.4 | Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.2 mL/min |
| Detection | UV Absorbance | UV Absorbance / Mass Spectrometry (MS) |
| Gradient | Linear gradient from 0% to 100% B over 15 min | Gradient from 0-50% B in 10 min, then 50-80% B |
Viomycin Analogues and Derivatives Research
Structure-Activity Relationship (SAR) Studies of Viomycin (B1663724) Analogues
Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features of a molecule contribute to its biological activity. oncodesign-services.com These studies involve synthesizing a series of related compounds with systematic structural modifications and evaluating their effects on potency, selectivity, and safety. oncodesign-services.comnih.gov For viomycin, SAR studies help to identify which parts of the molecule are essential for its antibacterial effect and which can be modified to improve its properties. researchgate.netnih.gov
Early SAR studies on viomycin and related tuberactinomycins involved chemically modifying the free amino groups. google.com These studies helped determine the importance of the β-lysine residue for antimicrobial activity. google.com More recent work has focused on specific positions within the cyclic pentapeptide core. For example, synthetic modifications at the C-19 position of tuberactinomycin (B576502) B revealed that while C-19 arylation and thiolation did not enhance antibacterial activity, the introduction of C-19 benzyl (B1604629) carbamates, as well as benzyl- and phenyl-ureas, resulted in analogues that were more potent than the parent antibiotic against several bacterial strains. researchgate.net
These findings provide a roadmap for medicinal chemists to design and synthesize new derivatives with potentially superior therapeutic properties. oncodesign-services.commdpi.com By pinpointing the structural features that drive activity, SAR studies accelerate the optimization of lead compounds into viable drug candidates. oncodesign-services.com
Table 2: Summary of SAR Findings for Viomycin Analogues
| Modified Position/Region | Structural Change | Impact on Activity | Reference |
|---|---|---|---|
| β-lysine residue | Chemical modification of free amino groups | Determined importance for activity | google.com |
| C-19 | Arylation/Thiolation | No improvement in activity | researchgate.net |
| C-19 | Benzyl carbamates, Benzyl-/Phenyl-ureas | Increased potency | researchgate.net |
Combinatorial Biosynthesis and Metabolic Engineering for Novel Tuberactinomycins
Beyond chemical synthesis, powerful biological techniques are being used to generate novel tuberactinomycin derivatives. Combinatorial biosynthesis and metabolic engineering involve the manipulation of the antibiotic's biosynthetic gene cluster to produce new compounds. nih.govusda.gov The identification and sequencing of the complete 36.3 kb viomycin biosynthetic gene cluster from Streptomyces sp. ATCC 11861 was a landmark achievement that paved the way for these approaches. researchgate.netasm.orgnih.gov
The viomycin gene cluster contains 20 open reading frames (ORFs) that encode the enzymes for biosynthesis, regulation, export, and self-resistance. nih.govresearchgate.net The core pentapeptide is assembled by a non-ribosomal peptide synthetase (NRPS) complex, encoded by genes such as vioA, vioI, vioF, and vioG. frontiersin.orgwikipedia.org Subsequent modifications are catalyzed by other enzymes in the cluster. For example, vioQ encodes a hydroxylase, vioL is involved in carbamoylation, and vioM and vioO are involved in the N-acylation with β-lysine. frontiersin.orgnih.gov
Metabolic engineering allows for the targeted deletion or modification of these genes to create novel derivatives. researchgate.netusda.gov For instance:
Deletion of vioQ , the hydroxylase gene, resulted in the accumulation of nonhydroxylated viomycin derivatives. oregonstate.eduresearchgate.net
Strains lacking vioP , which is involved in providing the β-lysine precursor, failed to acylate the cyclic pentapeptide core. researchgate.net
Deletion of vioL , thought to be responsible for carbamoylation, surprisingly led to the production of derivatives where the carbamoyl (B1232498) group was replaced by an acetyl group, suggesting the carbamoylation step occurs earlier than previously thought. researchgate.net
These genetic manipulations, sometimes combined with altering the fermentation conditions or supplying different precursor molecules, provide a powerful platform for generating a diverse library of tuberactinomycin analogues that can then be screened for improved activity or properties. frontiersin.orggoogle.com This approach complements traditional chemical modification techniques and holds significant promise for developing next-generation antibiotics to combat drug-resistant infections. nih.govasm.org
Table 3: Genes in the Viomycin Biosynthetic Cluster and Their Function
| Gene(s) | Encoded Enzyme/Function | Role in Biosynthesis | Reference |
|---|---|---|---|
| vioA, vioI, vioF, vioG | Non-Ribosomal Peptide Synthetase (NRPS) complex | Assembly of the cyclic pentapeptide core | frontiersin.org |
| vioL | Carbamoyltransferase homologue | Carbamoylation of a precursor amino acid | nih.gov, researchgate.net |
| vioQ | Hydroxylase | Hydroxylation of the capreomycidine residue | nih.gov, oregonstate.edu |
| vioM, vioO | N-acyltransferase complex | Acylation of the core with β-lysine | nih.gov |
| vioP | Lysine (B10760008) 2,3-aminomutase | Synthesis of the β-lysine precursor | researchgate.net |
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| Viomycin |
| Capreomycin (B601254) |
| Tuberactinomycin B |
| Tuberactinomycin N |
| Tuberactinomycin O |
| C-19 benzyl carbamates |
| C-19 benzyl-ureas |
Viomycin Interactions with Other Biomolecular Systems
Metal Ion Coordination by Viomycin (B1663724) (e.g., Copper(II))dntb.gov.ua
Viomycin is a basic peptide antibiotic that possesses functional groups capable of interacting with metal ions present in physiological fluids. rsc.orgresearchgate.net The molecule contains several potential donor atoms, including amino groups and amide nitrogens, making it an effective chelator for metal ions like Copper(II) (Cu(II)). rsc.orgmdpi.comnih.gov The coordination of Cu(II) by viomycin is a pH-dependent process. rsc.orgresearchgate.net At the most acidic conditions, a CuL complex is initially formed. researchgate.net As the pH increases, this species undergoes deprotonation to form a CuH−1L complex, indicating the involvement of an amide group in the coordination. researchgate.netresearchgate.net A viomycin molecule has three positively charged functional groups that can lose protons: the β-NH3+ and ε-NH3+ groups of β-lysine and a guanidine (B92328) moiety of viomycidine. rsc.org However, the guanidine group's pKa value is elevated beyond the detectable range by potentiometric methods, meaning the ligand effectively behaves as an H2L molecule that dissociates two protons from β-lysine. rsc.org
The coordination of Cu(II) ions by viomycin has been characterized using various spectroscopic techniques, including UV-Vis spectroscopy, Circular Dichroism (CD), and Electron Paramagnetic Resonance (EPR). rsc.orgresearchgate.net These methods provide insight into the geometry and electronic environment of the metal center within the complex.
Under acidic conditions, the formation of the initial CuL complex, where the metal ion is bound by two nitrogen donors, is confirmed by spectroscopic parameters. researchgate.net The d-d transition appears at approximately 634-644 nm. researchgate.net At a pH of around 8.0, the dominant species is the CuH−1L complex, where the copper ion is coordinated by one deprotonated β-amino group and two amide groups. researchgate.net The spectroscopic parameters for the different Cu(II)-viomycin complex species are detailed in the table below. researchgate.netresearchgate.net
Table 1: Spectroscopic Parameters for Cu(II)-Viomycin Complexes
| Complex Species | pH of Maximum Formation | UV-Vis λmax (nm) | CD λmax (nm) | EPR Parameters |
|---|---|---|---|---|
| CuL | ~6.5 | 634 | 644 | g∥ = 2.24, A∥ = 185 G |
The chelation of metal ions by viomycin has significant implications for its biological activity. mdpi.comnih.gov The formation of a Cu(II)-viomycin complex can stabilize a helical conformation in the peptide through hydrogen bonds. mdpi.comnih.gov This structural change and the presence of the complex itself can alter its interaction with other biological targets. mdpi.comnih.gov For instance, the Cu(II)-viomycin complex is found to be more aggressive against plasmid DNA than uncomplexed copper ions, especially in the presence of physiological levels of hydrogen peroxide. rsc.orgrsc.org This suggests that the complex has pro-oxidative properties, where the activation of hydrogen peroxide by the complexed metal ion leads to the generation of reactive oxygen species that damage DNA. researchgate.net This enhanced ability to cause DNA degradation is a direct consequence of the metal ion coordination. mdpi.comnih.gov
Spectroscopic Characterization of Viomycin-Metal Complexes
Modulation of Ribozyme Catalytic Activity by Viomycindntb.gov.uaresearchgate.net
Viomycin is known to modulate the catalytic activity of several ribozymes, which are RNA molecules with enzymatic functions. rsc.org It can act as both an inhibitor and, in some cases, a stimulator of ribozyme activity. embopress.orgembopress.org This dual functionality highlights the complexity of its interactions with catalytic RNA. The antibiotic has been shown to inhibit self-splicing group I introns and the human hepatitis delta virus (HDV) ribozyme. embopress.orgtocris.com Conversely, it enhances the self-cleavage of the Neurospora crassa VS ribozyme. embopress.orgashpublications.org
Viomycin is a potent competitive inhibitor of group I intron self-splicing. nih.gov It inhibits the reaction at concentrations between 10 and 50 μM, making it significantly more active than other known competitive inhibitors like dGTP or arginine. nih.gov The mechanism of inhibition involves competition with the guanosine (B1672433) cofactor for the G-binding site located in the conserved core of the intron. nih.gov Mutation of this G-binding site confers partial resistance to the antibiotic. nih.gov
In the case of the cis-acting antigenomic delta ribozyme, viomycin and its Cu(II) complex modulate its catalytic function in a manner dependent on concentration and pH. rsc.orgresearchgate.net At a concentration of 0.2 mM and an optimal pH of 7.5, viomycin can cause a three-fold increase in the ribozyme's cleavage activity. researchgate.net However, at higher concentrations (0.4-1 mM), it strongly inhibits the reaction. researchgate.net The Cu(II)-viomycin complex also stimulates the reaction at lower concentrations (0.1-0.2 mM) but becomes inhibitory at 0.5 mM. researchgate.net
The mechanisms through which viomycin modulates ribozyme function vary depending on the ribozyme. For group I introns, the primary mechanism is competitive inhibition at the guanosine binding site. nih.gov The interaction is likely stabilized by additional contacts between the antibiotic and the RNA backbone, as the inhibitory effect is dependent on Mg2+ concentration. nih.gov
For the delta ribozyme, the modulation is more complex. Molecular modeling studies suggest two potential binding sites for viomycin on the ribozyme. rsc.orgrsc.orgresearchgate.net The first site is located between the P2 stem and the L3 loop, while the second is within a deep cavity formed by the P1, P2, and P3 stems. researchgate.net The binding of viomycin or its copper complex to these sites is thought to alter the ribozyme's conformation, thereby modulating its catalytic activity. rsc.orgresearchgate.net The pH-dependent effects suggest that the protonation state of viomycin's amino groups plays a crucial role in its interaction with the ribozyme. researchgate.netresearchgate.net At sub-inhibitory concentrations, viomycin can even switch a group I intron from a cis-acting to a trans-acting ribozyme, inducing it to form covalently linked oligomers instead of its usual circular form. embopress.orgembopress.org
Effects on Group I Introns and Cis-Acting Delta Ribozymes
Direct DNA Interactions and Degradation Studies
Beyond its interactions with RNA, viomycin exhibits direct interactions with DNA, leading to its degradation. rsc.org Studies on plasmid DNA have shown that viomycin can cause significant damage even without the presence of transition metal ions, a feature described as unusual for this type of antibiotic. rsc.orgresearchgate.net The extent of DNA degradation is concentration-dependent, with substantial damage observed at higher concentrations (250-500 μM). rsc.orgresearchgate.net
The formation of a Cu(II)-viomycin complex significantly enhances this degradative activity. rsc.orgrsc.org In the presence of an oxidizing agent like hydrogen peroxide, the complex is markedly more aggressive towards DNA than uncomplexed Cu(II) ions, causing complete plasmid destruction at concentrations where the free metal ion only causes single-strand nicks. rsc.orgresearchgate.net Even in the absence of hydrogen peroxide, the Cu(II)-viomycin complex can induce complete plasmid degradation or single-strand nicks, demonstrating its potent ability to damage DNA. researchgate.net
Table 2: Effect of Viomycin and its Cu(II) Complex on Plasmid DNA
| Condition | Agent | Concentration | Oxidizing Agent (H₂O₂) | Observed Effect on Plasmid DNA | Reference |
|---|---|---|---|---|---|
| 1 | Viomycin | 500 µM | Absent | Substantial degradation | rsc.org |
| 2 | Viomycin | 250 µM | Absent | Substantial degradation | rsc.org |
| 3 | Viomycin | < 100 µM | Absent | Minimal to no degradation | rsc.org |
| 4 | Cu(II)-Viomycin Complex | 500 µM | 25-50 µM | Complete plasmid destruction | rsc.orgresearchgate.net |
| 5 | Cu(II)-Viomycin Complex | 250 µM | 25-50 µM | Complete plasmid destruction | rsc.orgresearchgate.net |
| 6 | Uncomplexed Cu(II) | 500 µM | 25-50 µM | Linear form (single-strand nicks) | rsc.orgresearchgate.net |
Q & A
Q. How can mixed-methods approaches enhance understanding of Viomycin(3+)’s role in multidrug-resistant TB regimens?
- Methodological Answer : Integrate quantitative outcomes (e.g., sputum conversion rates) with qualitative interviews exploring patient adherence challenges. Use structural equation modeling to disentangle social determinants (e.g., access to care) from pharmacological efficacy. Triangulate findings with in vitro resistance data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
